N-(2-Methoxyethyl)isopropylamine
Overview
Description
N-(2-Methoxyethyl)isopropylamine is an organic compound with the molecular formula C6H15NO. It is a colorless to almost colorless clear liquid at room temperature. This compound is known for its applications in various chemical reactions and industrial processes due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Methoxyethyl)isopropylamine typically involves the reaction of isopropylamine with 2-methoxyethanol under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction can be represented as follows:
Isopropylamine+2-Methoxyethanol→this compound
Industrial Production Methods: In industrial settings, the production of this compound may involve more sophisticated techniques such as continuous flow reactors to ensure high yield and purity. The reaction conditions are optimized to maintain a balance between reaction rate and product stability.
Chemical Reactions Analysis
Types of Reactions: N-(2-Methoxyethyl)isopropylamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: It can participate in nucleophilic substitution reactions where the methoxyethyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides can be used under basic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(2-methoxyethyl)nitroso compounds, while substitution reactions can produce a variety of derivatives depending on the substituent introduced.
Scientific Research Applications
N-(2-Methoxyethyl)isopropylamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in the study of amine metabolism and enzyme interactions.
Medicine: This compound may be explored for its potential therapeutic properties, including its role as a building block for drug synthesis.
Industry: It is used in the production of surfactants, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(2-Methoxyethyl)isopropylamine involves its interaction with specific molecular targets. The methoxyethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties. The isopropylamine moiety can act as a nucleophile, participating in various chemical reactions.
Comparison with Similar Compounds
N-Methylisopropylamine: Similar in structure but lacks the methoxyethyl group.
N-Ethylisopropylamine: Contains an ethyl group instead of a methoxyethyl group.
N-(2-Hydroxyethyl)isopropylamine: Contains a hydroxyethyl group instead of a methoxyethyl group.
Uniqueness: N-(2-Methoxyethyl)isopropylamine is unique due to the presence of the methoxyethyl group, which imparts distinct chemical properties such as increased solubility in organic solvents and specific reactivity patterns. This makes it a valuable compound in various chemical syntheses and industrial applications.
Properties
IUPAC Name |
N-(2-methoxyethyl)propan-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO/c1-6(2)7-4-5-8-3/h6-7H,4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMCVTLHNNUEZDO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCCOC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90338869 | |
Record name | N-(2-Methoxyethyl)isopropylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90338869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104678-18-4 | |
Record name | N-(2-Methoxyethyl)isopropylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90338869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(2-Methoxyethyl)isopropylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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